molecular formula C8H10N2O3 B1216958 beta-(5-Hydroxy-2-pyridyl)alanine CAS No. 943-82-8

beta-(5-Hydroxy-2-pyridyl)alanine

Cat. No.: B1216958
CAS No.: 943-82-8
M. Wt: 182.18 g/mol
InChI Key: YOZSEGPJAXTSFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(5-Hydroxy-2-pyridyl)alanine typically involves the use of specific reagents and catalysts under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boronic acids and palladium catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, leveraging microbial fermentation processes to produce the compound in large quantities . This method is environmentally friendly and can be optimized for higher yields.

Chemical Reactions Analysis

Types of Reactions: Beta-(5-Hydroxy-2-pyridyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of beta-(5-Hydroxy-2-pyridyl)alanine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of NIH3T3 cells transformed by activated human c-Ha-ras, inducing the formation of flat revertant cells . This suggests that the compound may interfere with cellular signaling pathways involved in cell proliferation and transformation.

Comparison with Similar Compounds

Comparison: Beta-(5-Hydroxy-2-pyridyl)alanine is unique due to its specific hydroxyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This hydroxyl group enhances its ability to act as a chelating agent and participate in various chemical reactions .

Properties

IUPAC Name

2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZSEGPJAXTSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915692
Record name 3-(5-Hydroxypyridin-2-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-82-8
Record name 2-Pyridinepropanoic acid, α-amino-5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(5-Hydroxy-2-pyridyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Hydroxypyridin-2-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-(5-Hydroxy-2-pyridyl)alanine
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